Methyl 6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoate is a synthetic compound that belongs to the class of amino acid derivatives. It features a hexanoate chain linked to a quinoxaline moiety, which is known for its biological activity, particularly in medicinal chemistry. This compound is significant due to its potential applications in pharmacology, especially in the development of drugs targeting various diseases.
The compound can be synthesized through various chemical processes and is often referenced in scientific literature and patents related to drug development. It has been noted for its utility in treating conditions such as pain and inflammation, aligning with the therapeutic potential of quinoxaline derivatives .
Methyl 6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoate can be classified as:
The synthesis of methyl 6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoate generally involves several key steps:
The synthesis may require careful control of reaction conditions including temperature, pH, and reaction time to optimize yield and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are typically employed to confirm the structure and purity of the synthesized compound .
The molecular structure of methyl 6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoate can be described as follows:
The compound's structural data can be represented using various descriptors:
CCCCC(NC(=O)C1=CN=C2C(=C1C(=O)N2)C=C(C=C2)O)=OJRPJBBBQIKFKEB-ZOWNYOTGSA-NMethyl 6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoate can participate in several chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for methyl 6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoate primarily involves its interaction with specific biological targets:
Research indicates that compounds with similar structures may modulate neurotransmitter release or inhibit inflammatory mediators, supporting their potential use in pain management .
Relevant data from studies indicate that similar compounds exhibit favorable stability profiles for pharmaceutical applications .
Methyl 6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoate has potential applications in various scientific fields:
The design of transient receptor potential vanilloid 1 (TRPV1) receptor ligands represents a strategic approach to modulating pain and inflammation pathways. Methyl 6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoate emerges from systematic efforts to overcome limitations of natural vanilloid scaffolds, such as capsaicin, which exhibit poor metabolic stability and low receptor selectivity. TRPV1 antagonists require precise structural features:
Table 1: Key Design Principles for TRPV1-Targeted Compounds
| Structural Element | Function | Biological Outcome |
|---|---|---|
| 3-Hydroxyquinoxalinone core | Binds TRPV1 polar pocket | High receptor affinity (IC₅₀ < 100 nM) |
| C6 alkyl linker | Spatial separation of pharmacophores | Optimal ligand-receptor conformation |
| Methyl ester terminus | Metabolic protection | Enhanced cellular uptake and stability |
This molecular architecture enables potent TRPV1 antagonism, suppressing substance P release and attenuating inflammatory hyperalgesia in vivo [4].
Quinoxalinone derivatives have advanced through three generations of optimization:
Table 2: Impact of Quinoxalinone Substituents on Bioactivity
| Position | Substituent | TRPV1 IC₅₀ (nM) | Metabolic Half-life (hr) |
|---|---|---|---|
| 3 | Hydroxy | 48 ± 6 | 3.2 ± 0.4 |
| 3 | Methyl | 210 ± 15 | 1.8 ± 0.2 |
| 6 | Trifluoromethyl | 32 ± 3 | 4.1 ± 0.3 |
The carbonylaminohexanoate bridge in methyl 6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoate represents a fourth-generation innovation, enabling spacer-length optimization for simultaneous interaction with transient receptor potential vanilloid 1 and auxiliary targets [1] [6].
The hexanoate linker (‑NH‑(CH₂)₅‑C(O)OCH₃) in methyl 6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoate provides critical pharmacological advantages:
Table 3: Pharmacokinetic Comparison of Linker Architectures
| Linker Type | TRPV1 IC₅₀ (μM) | Cmax (μg/mL) | AUC₀₋₂₄ (μg·h/mL) |
|---|---|---|---|
| Hexanoate (C6) methyl ester | 0.048 ± 0.005 | 12.4 ± 1.2 | 98.3 ± 8.7 |
| Butyrate (C4) methyl ester | 0.121 ± 0.011 | 8.9 ± 0.8 | 54.2 ± 5.1 |
| Free carboxylic acid | 0.039 ± 0.004 | 2.1 ± 0.3 | 18.6 ± 2.4 |
Linker length also influences tissue distribution: C6 chains maximize accumulation in dorsal root ganglia (4.7% ID/g) versus muscle (0.8% ID/g), critical for peripheral neuromodulation [3] [4] [7]. These properties establish methyl 6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoate as a prototype for next-generation transient receptor potential vanilloid 1 modulators with optimized pharmacokinetic and receptor engagement profiles.
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: